molecular formula C9H10N2O2 B180175 1-Methyl-6-nitroindoline CAS No. 115210-53-2

1-Methyl-6-nitroindoline

Cat. No.: B180175
CAS No.: 115210-53-2
M. Wt: 178.19 g/mol
InChI Key: HRRUUKMOEWHYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-nitroindoline is a heterocyclic organic compound that belongs to the indoline family. Indolines are structurally related to indoles, which are significant due to their presence in various natural products and pharmaceuticals. The nitro group at the sixth position and the methyl group at the first position of the indoline ring confer unique chemical properties to this compound, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

1-Methyl-6-nitroindoline has several applications in scientific research:

Future Directions

While specific future directions for 1-Methyl-6-nitroindoline were not found in the search results, a related compound, 1-Methyl-5-nitroindoline, has been used in studies investigating the structural changes in liquid water . This suggests potential future directions in the field of solvation studies and temperature-dependent structural changes in liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitroindoline can be synthesized through several methods. One common approach involves the reaction of 6-nitroindoline with methyl iodide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the methyl group is introduced at the nitrogen atom of the indoline ring .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Palladium on carbon (Pd/C) or Raney nickel can be used as catalysts for the reduction of the nitro group.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Aromatization: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Reduction: 1-Methyl-6-aminoindoline.

    Substitution: Various N-substituted indolines.

    Aromatization: 1-Methyl-6-nitroindole.

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitroindoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indoline ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Methyl-5-nitroindoline: Similar structure but with the nitro group at the fifth position.

    6-Nitroindoline: Lacks the methyl group at the nitrogen atom.

    1-Methylindoline: Lacks the nitro group.

Uniqueness: 1-Methyl-6-nitroindoline is unique due to the specific positioning of both the methyl and nitro groups, which influences its chemical reactivity and biological activity. The presence of the nitro group at the sixth position enhances its potential for redox reactions, while the methyl group at the nitrogen atom affects its nucleophilicity and overall stability .

Properties

IUPAC Name

1-methyl-6-nitro-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUUKMOEWHYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium bis(trimethylsilyl)amide (67 ml of a 0.5M toluene solution) was added slowly to a stirred solution of 6-nitroindoline (5.0 g) in anhydrous tetrahydrofuran (200 ml) at -78° C. under a nitrogen atmosphere. Iodomethane (2.09 ml) was added then the reaction mixture was allowed to warm to room temperature then stirred overnight. Methanol (5 ml) was added then the solution was evaporated to dryness. The residue was dissolved in diethyl ether (300 ml), washed with water, saturated brine then dried (magnesium sulphate) and evaporated to dryness. The crude product was purified by column chromatography on silica using 10% ethyl acetate/petroleum ether (60-80)→30% ethyl acetate/petroleum ether (60-80) and the product crystallised from diethyl ether/petroleum ether (60-80) to afford 0.9 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Methyl-2,3-dihydro-1H-indol-6-ylamine. 6-Nitroindoline (2 mmol) was combined with methyl iodide (2.2 mmol), n-Bu4I (7.4 mg, 0.020 mmol), and K2CO3 (350 mg, 2.5 mmol) in acetone (10 mL). The mixture was stirred at 25° C. for 16 h. The mixture was partitioned between CH2Cl2 and satd. aq. NaHCO3 (20 mL), and the organic layer was dried and concentrated. Purification by silica gel chromatography provided 1-methyl-6-nitroindoline (300 mg, 84%). To a solution of 1-methyl-6-nitroindoline (194 mg, 1.15 mmol) in MeOH (2 mL) was added FeCl3.6H2O (3 mg), Me2NNH2 (0.80 mL, 11 mmol), and charcoal (25 mg). The mixture was heated at reflux for 4 h. The mixture was filtered through diatomaceous earth, and the filtrate was concentrated to provide the desired compound in quantitative yield. Step B. (1-Benzyl-piperidin-4-yl)-(1-methyl-2,3-dihydro-1H-indol-6-yl)-amine. The product from Step A (161 mg, 1.1 mmol) was converted to the desired compound as in Example 2, Step B. Step C. The title compound (80 mg, 35%) was prepared as in Example 2, Step C. 1H NMR (500 MHz, CDCl3): 7.63 (d, J=15.5 Hz, 1H), 7.30-7.25 (m, 10H), 7.02 (d, J=7.4 Hz, 1H), 6.38-6.36 (d, J=8.8 Hz, 1H), 6.25 (d, J=15.5 Hz, 1H), 6.14 (s, 1H), 4.73-4.68 (m, 1H), 3.46-3.34 (m, 4H), 3.02-2.86 (m, 4H), 2.73 (s, 3H), 2.17-2.12 (m, 2H), 1.86-1.77 (m, 2H), 1.61-1.51 (m, 2H). MS: exact mass calculated for C30H33N3O, 451.26; m/z found, 452.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2.2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
350 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-nitroindoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-nitroindoline
Reactant of Route 3
1-Methyl-6-nitroindoline
Reactant of Route 4
Reactant of Route 4
1-Methyl-6-nitroindoline
Reactant of Route 5
Reactant of Route 5
1-Methyl-6-nitroindoline
Reactant of Route 6
Reactant of Route 6
1-Methyl-6-nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.